2-Acetoxybutanoic acid

描述

Historical Context and Initial Characterization

The characterization of 2-acetoxybutanoic acid is fundamentally linked to its synthesis. Research literature details several methods for its preparation, often focusing on producing a specific stereoisomer. One common approach is the acetylation of 2-hydroxybutanoic acid. For instance, (R)-2-acetoxybutanoic acid can be prepared by treating (R)-2-hydroxybutanoic acid with acetic anhydride (B1165640) in the presence of pyridine (B92270). google.com In this reaction, the solution is cooled, and acetic anhydride is added slowly, followed by stirring for an extended period to ensure completion. google.com

Another documented synthesis route involves the diazotization of an amino acid precursor. The preparation of (2R)-2-acetoxybutyric acid has been achieved using D-2-aminobutyric acid, sodium nitrite (B80452), and acetic acid. mdpi.com This process yields the target compound as an oily product after filtration and concentration. mdpi.com Direct acetylation of butanoic acid using reagents like acetic anhydride or acetyl chloride also represents a viable synthesis method. smolecule.com

Initial characterization relies on standard analytical techniques. Mass spectrometry is used to confirm the molecular weight and formula, with electrospray ionization (ESI-MS) showing an m/z value of 147.2 for the protonated molecule [C₆H₉O₄ + H]⁺. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise structure and stereochemistry. bldpharm.com

Table 1: Synthesis Methods for this compound

| Starting Material | Key Reagents | Product | Reference(s) |

|---|---|---|---|

| (R)-2-hydroxybutanoic acid | Acetic anhydride, Pyridine | (R)-2-acetoxybutanoic acid | google.com |

| D-2-aminobutyric acid | Sodium nitrite, Acetic acid | (2R)-2-acetoxybutyric acid | mdpi.com |

| Butanoic acid | Acetic anhydride or Acetyl chloride | This compound | smolecule.com |

Structural Significance within the Acetoxy Acid Class

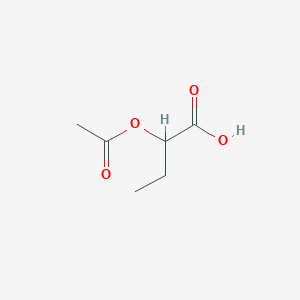

The structure of this compound is central to its chemical behavior. It belongs to the class of α-acetoxy acids, characterized by an acetoxy group (-OCOCH₃) on the carbon atom adjacent to the carboxyl group (-COOH). This specific placement influences the molecule's electronic properties and reactivity.

The key structural features are:

A Butyric Acid Core: A four-carbon carboxylic acid.

An Alpha-Acetoxy Group: The ester group at the C-2 position.

Chirality: The C-2 carbon is a stereocenter, meaning the compound is chiral and exists as two non-superimposable mirror images, the (R) and (S) enantiomers. bldpharm.com This is significant as the biological activity and application of chiral molecules are often enantiomer-dependent.

Compared to its parent compound, butanoic acid, the presence of the acetoxy group adds an ester functionality, increasing its molecular complexity and providing an additional site for chemical reactions, such as hydrolysis back to the hydroxy acid. smolecule.com Its structure allows it to serve as a versatile chiral building block in organic synthesis.

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | bldpharm.com |

| Molecular Weight | 146.14 g/mol | bldpharm.com |

| CAS Number | 37787-88-5 ((S)-enantiomer) | bldpharm.com |

| InChI Key | GOVNVPJYMDJYSR-UHFFFAOYSA-N |

Overview of Research Domains for this compound

This compound is utilized across several distinct scientific domains, primarily as a synthetic intermediate or a structural motif in larger molecules.

Pharmaceutical Synthesis: The compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For example, (2R)-2-acetoxybutyric acid is a starting material in a novel process route for preparing the anticoagulant BAY2433334. mdpi.com In this synthesis, it is condensed with 4-amino-2-fluorobenzene-1-carboxamide. mdpi.com Additionally, the methyl ester of this compound has been used in synthetic routes for Palbociclib, a cancer therapeutic. google.com

Natural Product Chemistry: A fragment of 2-acetoxy-butanoic acid has been identified as a component of natural products. It is present in colposetin A, a tetramic acid derivative isolated from the fungus Colpoma quercinum. nih.gov Its presence was confirmed through detailed analysis of 2D NMR data. nih.gov

Biotechnology and Metabolic Studies: The compound appears in metabolic pathways. In studies of Streptomyces coelicolor mutants, a shunt product was chemically characterized as (S)-NHAB, which contains a 3(S)-acetoxybutyric acid moiety, indicating its role in polyketide biosynthesis pathways. nih.gov Furthermore, acetoxybutyric acid metabolism is noted to yield isoleucine as its final product in some biological systems. researchgate.net

Medicinal Chemistry: Research into new therapeutics has explored derivatives of this acid. It has been mentioned in the context of research searching for new anticonvulsant compounds, highlighting its relevance as a scaffold in drug discovery. dergipark.org.tr

Table 3: Research Applications of this compound

| Research Domain | Context of Use | Key Finding | Reference(s) |

|---|---|---|---|

| Pharmaceutical Synthesis | Intermediate for the anticoagulant BAY2433334. | Used in a condensation reaction to build the drug's core structure. | mdpi.com |

| Natural Product Chemistry | Structural component of colposetin A. | Identified as a fragment within a fungal secondary metabolite. | nih.gov |

| Biotechnology | Shunt product in actinorhodin (B73869) biosynthesis. | Observed in mutant strains, providing insight into polyketide synthesis. | nih.gov |

| Medicinal Chemistry | Scaffold for anticonvulsant research. | Investigated as part of a search for new anticonvulsant compounds. | dergipark.org.tr |

| Metabolic Studies | Precursor in amino acid metabolism. | Acetoxybutyric acid metabolism can lead to the synthesis of isoleucine. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-acetyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELZYBXBKFHYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536927 | |

| Record name | 2-(Acetyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-43-4 | |

| Record name | 2-(Acetyloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxybutanoic Acid and Its Analogues

Preparation from Amino Acid Precursors

The transformation of amino acids into their corresponding α-acetoxy acids represents a significant pathway for the synthesis of 2-acetoxybutanoic acid. This section details the methods starting from 2-aminobutyric acid.

Synthesis from 2-Aminobutyric Acid via Diazotization and Acetylation

A common method for the preparation of this compound involves the diazotization of 2-aminobutyric acid followed by acetylation. In a typical procedure, DL-2-aminobutyric acid is treated with sodium nitrite (B80452) in an acidic medium, such as acetic acid, to form an intermediate diazonium salt. This unstable intermediate then undergoes nucleophilic substitution by the acetate (B1210297) ion present in the reaction mixture, yielding DL-2-acetoxybutanoic acid. google.com

For instance, DL-2-aminobutyric acid can be suspended in acetic acid and cooled. Sodium nitrite is then added slowly to the mixture. The reaction is stirred at a controlled temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is concentrated, and the crude product is extracted using an organic solvent like diethyl ether. The organic layer is then washed, dried, and evaporated to yield the final product as a liquid. google.com

Enantioselective Routes to (2R)-2-Acetoxybutanoic Acid from Chiral Aminobutyric Acid

The synthesis of enantiomerically pure forms of this compound, such as the (R)-enantiomer, is crucial for various applications. These syntheses often start from a chiral precursor, like (R)-2-aminobutyric acid, and proceed through stereospecific reactions. While direct diazotization of chiral amino acids can sometimes lead to racemization, alternative methods are employed to maintain the stereochemical integrity of the chiral center.

Derivatization from Hydroxybutanoic Acid Scaffolds

Another major synthetic approach to this compound involves the derivatization of 2-hydroxybutanoic acid. This method is straightforward and relies on the esterification of the hydroxyl group.

Acetylation of Hydroxybutanoic Acid

The direct acetylation of 2-hydroxybutanoic acid is a widely used method for synthesizing this compound. This reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).

In one documented procedure, (R)-2-hydroxybutanoic acid is dissolved in pyridine and cooled. Acetic anhydride is then added slowly to the solution. The reaction mixture is stirred at a low temperature initially and then allowed to warm to room temperature and stirred for an extended period to ensure complete acetylation. google.com This process effectively converts the hydroxyl group into an acetoxy group, yielding (R)-2-acetoxybutanoic acid. google.com

Esterification Pathways for Related Acetoxybutanoates

The principles of esterification can also be applied to synthesize various analogues of this compound, known as acetoxybutanoates. These pathways often involve the reaction of a hydroxybutanoate ester with an acetylating agent. The specific conditions, such as the choice of solvent, catalyst, and temperature, can be modified to optimize the yield and purity of the desired acetoxybutanoate.

Chiral Synthesis and Stereocontrol Strategies

The development of synthetic routes that allow for precise control over the stereochemistry at the C2 position is of significant interest. Chiral synthesis and stereocontrol strategies are essential for producing enantiomerically pure (R)- or (S)-2-acetoxybutanoic acid.

Various strategies have been developed for the enantioselective synthesis of related chiral carboxylic acids. These often involve the use of chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome. For example, the Evans chiral auxiliary has been utilized in the preparation of α-substituted carboxylic acid derivatives with high stereoselectivity. google.com

Furthermore, asymmetric catalysis, employing chiral catalysts such as chiral phosphoric acids, has emerged as a powerful tool for enantioselective synthesis. snnu.edu.cnnih.govnih.gov These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. While specific applications to this compound are not extensively detailed in the provided context, these general strategies represent the forefront of chiral synthesis and could be adapted for this purpose.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The production of enantiomerically pure compounds is of high importance in the pharmaceutical industry, as often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects. ekb.eg Asymmetric synthesis is a key strategy to achieve this goal. ekb.eg

While specific examples detailing the asymmetric synthesis of this compound are not extensively documented in the provided results, the principles of asymmetric synthesis can be applied. For instance, in the biosynthesis of medermycin, a related compound, 1,4-naphthoquinone-8-hydroxy-3-[(3S)-acetoxybutyric acid] ((S)-NHAB), is formed as an intermediate. nih.gov This highlights the existence of stereospecific pathways to acetoxybutyric acid derivatives in nature.

Synthetic approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. ekb.eg For example, the asymmetric synthesis of α-alkylated acids has been demonstrated using quinazolinone derivatives as chiral auxiliaries, achieving high enantiomeric excess (90-98%). ekb.eg Similarly, the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary has been used for the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com These methodologies could potentially be adapted for the asymmetric synthesis of this compound.

Enzymatic resolutions are another powerful tool in asymmetric synthesis. unipd.it Lipases, for instance, are widely used for the enantioselective acylation of racemic alcohols and amines, yielding enantiomerically pure products. unipd.it This enzymatic approach could theoretically be applied to a racemic mixture of 2-hydroxybutanoic acid, followed by acetylation to yield enantiomerically pure this compound.

Application of Chiral Auxiliaries and Catalysis in Related Acetoxy Acid Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy has been widely applied in the synthesis of various chiral molecules. researchgate.net

Several types of chiral auxiliaries have proven effective in asymmetric synthesis, including oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine auxiliary. wikipedia.org Subsequent cleavage of the amide bond releases the chiral carboxylic acid.

In the context of acetoxy acids, chiral auxiliaries can be employed to introduce the desired stereochemistry at the α-position. For example, a chiral auxiliary could be attached to a glyoxylic acid derivative, followed by a reaction sequence to introduce the ethyl and acetoxy functionalities with stereocontrol. The synthesis of chiral α-hydroxy acids has been achieved using chiral auxiliaries. unit.no

Catalytic approaches are also central to asymmetric synthesis. Chiral ligands coordinated to a metal center can create a chiral environment that biases the reaction towards one enantiomer. numberanalytics.com For example, chiral phosphine (B1218219) ligands are used in asymmetric hydrogenation reactions with high enantioselectivity. numberanalytics.com In the synthesis of acetoxy acid analogues, a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) using acetoxy Meldrum's acid as an acyl anion equivalent has been developed for the assembly of carbocyclic and heterocyclic nucleoside analogues. nih.gov This reaction employs a chiral ligand to achieve high enantiomeric excess. nih.gov

| Auxiliary/Catalyst System | Application | Key Features |

| Quinazolinone Derivative | Asymmetric α-alkylation of acids | High enantiomeric excess (90-98%) ekb.eg |

| Ni(II) complex with Glycine Schiff Base | Asymmetric synthesis of amino acids | Recyclable chiral auxiliary, suitable for large-scale synthesis mdpi.com |

| Lipases | Kinetic resolution of alcohols and amines | High enantioselectivity (E values >2000) unipd.it |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Predictable stereochemical outcome wikipedia.org |

| Pd-AAA with Chiral Ligand | Asymmetric synthesis of nucleoside analogues | Utilizes an acetoxy-containing nucleophile nih.gov |

Stereoselective Conversion of Precursors

The stereoselective conversion of a pre-existing chiral center in a starting material is another effective strategy for producing enantiomerically pure compounds. This approach leverages the stereochemistry of readily available chiral precursors.

A notable example is the base-catalyzed stereoselective conversion of γ-hydroxy-α,β-acetylenic esters to γ-acetoxy dienoates. nih.gov These γ-hydroxy-α,β-acetylenic esters can be prepared from the reaction of methyl propiolate with aldehydes. nih.gov Treatment with a base like p-N,N-dimethylaminopyridine (DMAP) in acetic anhydride leads to the formation of γ-acetoxy dienoates with high stereocontrol. nih.gov Although not directly producing this compound, this demonstrates a stereoselective acetylation coupled with rearrangement.

In a different context, the synthesis of enantiomerically pure 1,2-selenoamines has been achieved through the stereoselective reaction of a chiral selenium-containing reagent with N-sulfinylimines. nih.gov The stereochemistry of the final product is controlled by the chiral sulfinyl group, which acts as a chiral auxiliary. nih.gov

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogues, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Oxidative Decarboxylation Methodologies for Analogues

Oxidative decarboxylation is a powerful transformation that converts a carboxylic acid into a new functional group at the same position, with the loss of carbon dioxide. The introduction of an acetoxy group via oxidative decarboxylation of an aliphatic carboxylic acid is a well-established strategy. chemrxiv.org

Traditionally, this reaction has been carried out using stoichiometric amounts of heavy metal oxidants like lead(IV) acetate. chemrxiv.org However, more sustainable methods are being developed. An electrochemical alternative is the Hofer-Moest reaction, which involves the anodic oxidation of a carboxylic acid. chemrxiv.org This method has been successfully applied to the decarboxylative acetoxylation of various amino acids and other aliphatic carboxylic acids, providing good to excellent yields. chemrxiv.org

Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), for the oxidative decarboxylation of oxamic acids to generate isocyanates. rsc.org While not a direct route to acetoxy acids, it showcases the utility of these reagents in decarboxylation reactions.

The oxidative decarboxylation of 2-ethyl-3-acetoxybutanoic and 2-ethyl-4-acetoxypentanoic acids using lead tetraacetate has been studied to generate the corresponding alkyl radicals. researchgate.net This indicates that the acetoxy group is stable under these oxidative conditions.

| Method | Reagent/Conditions | Substrate | Product |

| Chemical Oxidation | Lead(IV) acetate | Aliphatic carboxylic acids | Acetoxylated compounds chemrxiv.org |

| Electrochemical Oxidation (Hofer-Moest) | Anodic oxidation in AcOH/NaOAc | Amino acids, aliphatic carboxylic acids | Acetoxylated compounds chemrxiv.org |

| Hypervalent Iodine Oxidation | Phenyliodine diacetate (PIDA) | Oxamic acids | Isocyanates rsc.org |

| Metal-Catalyzed Oxidation | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | α-carboxy lactones | Carboxylic acids (after hydrolysis) nih.gov |

Catalytic Approaches (e.g., Organometallic Catalysis in broader organic synthesis)

Organometallic catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. tdx.catscielo.br These catalysts, typically consisting of a central metal atom surrounded by organic ligands, can be fine-tuned to achieve specific reactivity. tdx.cat

In the context of synthesizing molecules related to this compound, palladium catalysis is particularly relevant. The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) mentioned earlier is a prime example. nih.gov Palladium catalysts are also used in oxidation reactions, such as the Wacker process, which oxidizes ethylene (B1197577) to acetaldehyde. bdu.ac.in Similar principles could be applied to the selective oxidation of precursors to this compound.

Rhodium-based catalysts are known for their ability to activate C-H bonds, allowing for the direct functionalization of otherwise unreactive positions. numberanalytics.com This could potentially be used to introduce functionality into a butane (B89635) derivative, which could then be converted to this compound.

The combination of photoredox catalysis with organometallic catalysis (metallaphotoredox catalysis) has emerged as a powerful tool for cross-coupling reactions. acs.org For instance, an iridium/nickel dual catalytic system has been used for the decarboxylative arylation of carboxylic acids, demonstrating the versatility of catalytic approaches in utilizing carboxylic acids as radical precursors. acs.org

Microwave-Assisted Syntheses in Related Systems

Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comoatext.com

While a specific microwave-assisted synthesis for this compound is not reported in the provided results, the technique has been successfully applied to a variety of related transformations. For example, the synthesis of 4-oxo-2-butenoic acids has been achieved through a microwave-assisted aldol (B89426) condensation between methyl ketones and glyoxylic acid. rsc.org

Microwave irradiation has also been used for the synthesis of thiazolidine-2,4-diones, where a key step is the reaction of thiourea (B124793) with 2-chloroacetic acid. farmaciajournal.com Furthermore, the microwave-assisted ring closure of 4-thioamidobutanols to form tetrahydro-1,3-thiazepines has been demonstrated, showcasing the utility of this technique in heterocyclic synthesis. beilstein-journals.org The hydrolysis of esters and the decarboxylation of carboxylic acids are other reactions that can be significantly accelerated by microwave heating. scispace.com These examples suggest that the esterification of 2-hydroxybutanoic acid followed by acetylation, or other steps in a synthetic sequence towards this compound, could be amenable to microwave-assisted conditions.

| Reaction Type | Key Features of Microwave-Assisted Method |

| Aldol Condensation | Rapid synthesis of 4-oxo-2-butenoic acids rsc.org |

| Heterocycle Formation | Efficient synthesis of thiazolidine-2,4-diones and tetrahydro-1,3-thiazepines farmaciajournal.combeilstein-journals.org |

| Hydrolysis | Accelerated hydrolysis of esters and amides scispace.com |

| Decarboxylation | Rapid, solvent-free decarboxylation of malonic acid derivatives scispace.com |

Process Development and Optimization for Scalable Synthesis

The successful transition of a synthetic route from laboratory to industrial scale hinges on careful process development and optimization. For this compound, this involves the investigation of reaction parameters, starting materials, and post-treatment procedures to enhance efficiency and yield.

Another scalable approach is the acetylation of 2-hydroxybutanoic acid. This method involves the reaction of 2-hydroxybutanoic acid with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine. google.com The optimization of this reaction on a larger scale would involve fine-tuning the molar ratios of the reactants, controlling the reaction temperature to prevent side reactions, and developing efficient methods for product isolation and purification.

The following tables summarize the key parameters for these two scalable synthetic methodologies.

Table 1: Scalable Synthesis of (2R)-2-Acetoxybutyric Acid via Diazotization

| Parameter | Value | Reference |

| Starting Material | D-2-aminobutyric acid | nih.gov |

| Reagents | Sodium nitrite, Acetic acid | nih.gov |

| Scale | 1.0 kg (9.7 mol) of starting material | nih.gov |

| Solvent | Acetic acid (10 L) | nih.gov |

| Reaction Temperature | Room temperature | nih.gov |

| Reaction Time | 3 hours | nih.gov |

| Post-treatment | Concentration, stirring with dichloromethane, filtration | nih.govmdpi.com |

| Yield | 72.87% | nih.gov |

Table 2: Synthesis of (R)-2-Acetoxybutanoic Acid via Acetylation

| Parameter | Value | Reference |

| Starting Material | (R)-2-hydroxybutanoic acid | google.com |

| Reagents | Acetic anhydride, Pyridine | google.com |

| Scale | 4.2 g (0.040 mol) of starting material | google.com |

| Solvent | Pyridine (21 mL) | google.com |

| Reaction Temperature | 0°C to 25°C | google.com |

| Reaction Time | 16.5 hours | google.com |

| Post-treatment | Concentration under reduced pressure | google.com |

| Yield | Not explicitly stated | google.com |

Chemical Transformations and Reaction Mechanisms of 2 Acetoxybutanoic Acid

Hydrolytic Pathways and Ester Cleavage Mechanisms

The hydrolysis of 2-acetoxybutanoic acid involves the cleavage of the ester bond, yielding 2-hydroxybutanoic acid and acetic acid. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. libretexts.org

Acid-Catalyzed Hydrolysis:

The generally accepted mechanism for acid-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (AAC2) mechanism. ucoz.com Evidence for this pathway includes isotopic labeling studies using H₂O¹⁸, where the ¹⁸O atom is incorporated into the resulting carboxylic acid (acetic acid in this case), confirming that the acyl-oxygen bond is the one that breaks. ucoz.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) (OH⁻), the hydrolysis of this compound is an irreversible reaction known as saponification. masterorganicchemistry.comlibretexts.org The reaction begins with the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester group. youtube.commasterorganicchemistry.com This addition forms a tetrahedral intermediate. youtube.commasterorganicchemistry.com Unlike the acid-catalyzed pathway, this process is generally irreversible because the resulting carboxylic acid (2-hydroxybutanoic acid) is deprotonated by the base to form a carboxylate salt. chemistrysteps.com This final acid-base step drives the reaction to completion. ucoz.com The other product is the salt of acetic acid.

The most common mechanism for base-promoted ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.com This pathway involves the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group. masterorganicchemistry.com

It's noteworthy that for certain α-heterosubstituted carboxylic acids, specific catalytic systems have been developed to achieve ester cleavage without loss of optical purity, highlighting the importance of tailored reaction conditions. organic-chemistry.org

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (BAC2) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion on the carbonyl carbon |

| Key Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Reversibility | Reversible | Irreversible |

| Products | 2-Hydroxybutanoic acid and Acetic acid | Salt of 2-Hydroxybutanoic acid and Salt of Acetic acid |

| Driving Force for Completion | Use of excess water | Formation of the stable carboxylate anion |

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is influenced by both the carboxylic acid and the acetoxy functional groups.

Oxidation:

While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from related compounds. The carboxylic acid group is generally resistant to further oxidation under mild conditions. However, the secondary carbon bearing the acetoxy group can potentially be oxidized. Strong oxidizing agents could lead to cleavage of the carbon-carbon backbone. For a related compound, 4-acetoxybutanoic acid (aceburic acid), oxidation with agents like potassium permanganate (B83412) or chromium trioxide is reported to yield gamma-butyrolactone (B3396035) and acetic acid, indicating cleavage and cyclization.

Reduction:

The reduction of this compound can target either the carboxylic acid or the ester functionality, depending on the reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol. This would transform this compound into 2-acetoxy-1-butanol. Borane (BH₃) is another reagent that can effectively reduce carboxylic acids. libretexts.org

Reduction of the Ester Group: The ester group can also be reduced, although typically this requires harsher conditions than the reduction of a ketone or aldehyde. Reductive cleavage of the ester bond can also occur. For instance, the reduction of 4-acetoxybutanoic acid with lithium aluminum hydride can yield gamma-hydroxybutyric acid.

| Reaction Type | Reagent | Potential Product(s) | Functional Group Targeted |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Potentially fragments of the molecule | Carbon-carbon bonds |

| Reduction | LiAlH₄ or BH₃ | 2-Acetoxy-1-butanol | Carboxylic acid |

| LiAlH₄ (under certain conditions) | 1,2-Butanediol | Both carboxylic acid and ester |

Nucleophilic Substitution Reactions Involving the Acetoxy Group

The acetoxy group in this compound can act as a leaving group in nucleophilic substitution reactions. The feasibility and mechanism of these reactions depend on the nature of the nucleophile and the reaction conditions.

The cleavage of esters can be achieved under non-hydrolytic conditions through SN2-type dealkylation. researchgate.net In the context of this compound, a strong nucleophile could potentially attack the carbonyl carbon of the acetoxy group, leading to acyl-oxygen cleavage, or the alpha-carbon, leading to alkyl-oxygen cleavage. The latter would be an SN2 displacement of the carboxylate.

For many esters, especially those sensitive to hydrolytic conditions, mild, neutral methods for ester cleavage have been developed that proceed via SN2 dealkylation. researchgate.net These methods often employ soft nucleophiles that preferentially attack the alkyl carbon rather than the acyl carbon.

Formation of Acetoxonium Ion Intermediates and Subsequent Reactivity

The presence of the acetoxy group at the alpha position to the carboxylic acid allows for the possibility of neighboring group participation. Under appropriate conditions, the oxygen of the carbonyl group of the acetoxy moiety can act as an internal nucleophile, leading to the formation of a cyclic acetoxonium ion intermediate.

This type of intermediate is particularly relevant in solvolysis reactions and can influence both the rate of reaction and the stereochemical outcome. The formation of the acetoxonium ion proceeds via an intramolecular SN2-like attack, displacing a leaving group. In the case of this compound, this would be more likely to occur if the hydroxyl of the carboxylic acid were converted into a better leaving group.

The resulting acetoxonium ion is a highly reactive electrophile and can be attacked by external nucleophiles. The attack typically occurs at one of the two carbons of the original ester, leading to the opening of the five-membered ring. This pathway can result in retention of configuration at the chiral center, as the external nucleophile attacks from the side opposite to the displaced internal nucleophile.

Radical Chemistry of Acetoxyalkyl Species

The radical chemistry of this compound can be initiated by various methods, such as photolysis or the use of radical initiators. The presence of C-H bonds alpha to both the carbonyl of the carboxylic acid and the oxygen of the acetoxy group provides sites for hydrogen abstraction.

Once formed, an acetoxyalkyl radical can undergo several potential reactions, including:

Decarboxylation: Radicals alpha to a carboxylic acid group can undergo decarboxylation (loss of CO₂) to form a new carbon-centered radical.

Rearrangement: Radical rearrangements, such as 1,2-acyl shifts, are also possible, although they are generally less common than other radical processes.

Intermolecular Reactions: The radical can react with other molecules in the system, for example, by abstracting a hydrogen atom or adding to a double bond.

The specific pathways and products of the radical chemistry of this compound would be highly dependent on the reaction conditions and the other species present in the reaction mixture.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Acetoxybutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, it is possible to map out the entire structure of 2-acetoxybutanoic acid.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton NMR (¹H NMR) is fundamental for identifying the different types of protons and their immediate electronic environment within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the methine proton at the stereocenter, and the methyl protons of the acetate (B1210297) group.

The methine proton (H2) is anticipated to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons (H3) would likely present as a quartet of triplets or a more complex multiplet, resulting from coupling to both the methine proton and the terminal methyl (CH₃) protons. The terminal methyl protons (H4) of the butanoic acid chain are expected to be a triplet. The methyl protons of the acetoxy group would appear as a sharp singlet, as they have no adjacent protons to couple with. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent, sometimes not being observed or appearing as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| COOH | 10.0 - 13.0 | broad singlet |

| H2 | 4.8 - 5.2 | triplet (t) |

| H3 | 1.8 - 2.1 | multiplet (m) |

| H4 | 0.9 - 1.2 | triplet (t) |

| Acetyl CH₃ | 2.0 - 2.2 | singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon backbone of the molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

The carbonyl carbons of the carboxylic acid and the ester are expected to appear furthest downfield (170-180 ppm). The carbon atom bonded to the two oxygen atoms (C2) will also be significantly downfield (around 70-80 ppm). The remaining carbons, including the methylene (C3), the terminal methyl of the butanoyl chain (C4), and the acetyl methyl, will appear in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C1 (Carboxylic Acid) | 170 - 180 |

| C=O (Ester) | 169 - 172 |

| C2 | 68 - 75 |

| C3 | 25 - 35 |

| Acetyl CH₃ | 20 - 23 |

| C4 | 9 - 14 |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and ROESY for Structural Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. huji.ac.illibretexts.org For this compound, a COSY spectrum would show a cross-peak between the methine proton (H2) and the methylene protons (H3), and another between the methylene protons (H3) and the terminal methyl protons (H4). This confirms the butanoyl chain's connectivity. The acetyl methyl protons would not show any cross-peaks, confirming their isolation.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. hmdb.casdsu.edu This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons. For instance, the signal for H2 in the ¹H spectrum will correlate with the C2 signal in the ¹³C spectrum. Similarly, correlations will be observed for H3/C3, H4/C4, and the acetyl CH₃ protons with their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. sdsu.edublogspot.com Key HMBC correlations for this compound would include:

The methine proton (H2) correlating to the carbonyl carbon of the carboxylic acid (C1), the ester carbonyl carbon, and C3 and C4.

The acetyl methyl protons correlating to the ester carbonyl carbon.

The methylene protons (H3) correlating to C1, C2, and C4.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : While COSY shows through-bond connectivity, ROESY reveals through-space proximity between protons. This technique is particularly useful for determining stereochemistry in chiral molecules. For a specific enantiomer of this compound, ROESY could show correlations that help to define the relative spatial arrangement of the substituents around the chiral center (C2).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. thermofisher.com The spectrum would be characterized by several distinct absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. thermofisher.com

A strong, sharp peak around 1750-1770 cm⁻¹ corresponding to the C=O stretching of the ester functional group. researchgate.net

Another strong absorption band, typically around 1700-1725 cm⁻¹, for the C=O stretching of the carboxylic acid. mdpi.com

C-O stretching vibrations for the ester and carboxylic acid would appear in the 1000-1300 cm⁻¹ region.

C-H stretching and bending vibrations from the alkyl portions of the molecule would be observed in the 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Ester | C=O stretch | 1750 - 1770 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Ester/Carboxylic Acid | C-O stretch | 1000 - 1300 |

| Alkyl | C-H stretch | 2850 - 3000 |

Raman Spectroscopy for Molecular Vibrations and Crystal Analysis

Raman spectroscopy provides complementary information to FTIR. horiba.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetrical vibrations. For this compound, the C-C backbone vibrations would be more prominent in the Raman spectrum. The C=O stretching vibrations are also Raman active and would appear in similar regions as in the FTIR spectrum, though their relative intensities may differ. plos.org In the solid state, Raman spectroscopy can also be used to study low-frequency modes related to crystal lattice vibrations, providing insights into the crystalline structure and intermolecular interactions of the compound.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering high sensitivity and detailed structural information. Depending on the analytical question, different mass spectrometric methods are employed.

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is indispensable for determining the exact molecular formula of a compound by measuring its mass with exceptional accuracy. rsc.org ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for molecular weight determination. acdlabs.com

In the case of this compound, HR-ESIMS provides a precise mass measurement that can be compared against a calculated theoretical value. For instance, a fragment of this compound was identified as part of a larger natural product, colpomenoic acid B, where its presence was confirmed through detailed NMR and MS analysis. mdpi.com The molecular formula of this compound is C₆H₁₀O₄. The calculated monoisotopic mass can be used to confirm the elemental composition with high confidence.

Weak acids, such as acetic and butyric acid, have been shown to improve the negative-ion ESI responses for certain analytes at low concentrations. nih.gov This suggests that the ionization efficiency of this compound can be optimized by careful selection of mobile-phase modifiers in liquid chromatography-mass spectrometry (LC-MS) setups. nih.gov

Table 1: Precise Mass Determination of this compound by HR-ESIMS

| Parameter | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Theoretical Monoisotopic Mass (M) | 146.0579 u |

| Ionization Mode | Negative ESI |

| Observed Ion | [M-H]⁻ |

| Calculated m/z for [C₆H₉O₄]⁻ | 145.0501 |

| Ionization Mode | Positive ESI |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₆H₁₁O₄]⁺ | 147.0652 |

| Observed Ion | [M+Na]⁺ |

| Calculated m/z for [C₆H₁₀O₄Na]⁺ | 169.0471 |

Note: The observed m/z values in an actual experiment would be subject to the mass accuracy of the specific instrument used.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. coresta.org For GC-MS analysis of polar molecules like carboxylic acids, derivatization is often necessary to increase their volatility. d-nb.info Methylation is a common derivatization technique for acidic compounds. d-nb.info

In the mass spectrometer, following electron impact (EI) ionization, this compound (or its derivative) undergoes characteristic fragmentation. acdlabs.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For short-chain carboxylic acids, prominent peaks often arise from the cleavage of bonds adjacent to the carbonyl group, such as the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org For esters, fragmentation can occur at the C-O bond or adjacent C-C bonds.

Table 2: Predicted Characteristic GC-MS Fragmentation of this compound (as methyl ester derivative)

| m/z Value | Putative Fragment Identity | Fragmentation Pathway |

| 160 | [C₇H₁₂O₄]⁺• | Molecular ion (Methyl 2-acetoxybutanoate) |

| 117 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 101 | [M - OCH₃ - H₂O]⁺ | Loss of methoxy (B1213986) and water |

| 87 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty rearrangement |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |

Note: This table is predictive. Actual fragmentation patterns can be influenced by the specific GC-MS conditions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Precise Mass Determination

Complementary Spectroscopic Techniques (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. bioglobax.com Molecules containing chromophores, or light-absorbing groups, will exhibit characteristic absorption spectra. pressbooks.pub

For this compound, the primary chromophores are the two carbonyl groups (C=O) of the ester and carboxylic acid functionalities. These groups typically undergo n→π* and π→π* transitions. The n→π* transitions are generally weak and occur at longer wavelengths, while the π→π* transitions are more intense and appear at shorter wavelengths. researchgate.net

While UV-Vis spectroscopy is not highly specific for detailed structural identification on its own, it is a valuable quantitative tool and can be used to confirm the presence of chromophores. libretexts.orgijnrd.org The absorption spectrum can be influenced by the solvent polarity and pH, which can alter the electronic environment of the chromophores. libretexts.org For instance, changing the pH will affect the protonation state of the carboxylic acid group, leading to shifts in the absorption maxima. libretexts.org

Table 3: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (in non-polar solvent) |

| Carboxylic Acid C=O | n→π | ~200-210 nm |

| Ester C=O | n→π | ~205-215 nm |

Note: These values are approximate. The exact λmax and molar absorptivity (ε) would need to be determined experimentally.

Integration of Experimental and Computational Spectroscopic Data

A comprehensive structural characterization of this compound is best achieved by integrating experimental data with computational modeling. researchgate.net Computational chemistry can predict spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR), and even fragmentation patterns in mass spectrometry. nih.gov

By comparing the experimentally obtained spectra (NMR, IR, MS) with computationally predicted spectra, a much higher level of confidence in the structural assignment can be reached. For example, density functional theory (DFT) calculations can be used to model the 3D structure of this compound and predict its ¹H and ¹³C NMR chemical shifts. Discrepancies between experimental and computational data can highlight subtle structural features or conformational effects.

This integrated approach is particularly powerful when dealing with complex stereochemistry or when trying to distinguish between closely related isomers. rsc.org The synergy between experimental measurements and theoretical calculations provides a robust framework for the definitive structural elucidation of molecules like this compound.

Theoretical and Computational Studies of 2 Acetoxybutanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-acetoxybutanoic acid allows for the exploration of its three-dimensional structure and the relative energies of its different spatial arrangements, known as conformations. The rotation around single bonds, particularly the C-C bonds in the butanoic acid chain and the C-O bond of the ester group, gives rise to various conformers.

Conformational analysis helps identify the most stable conformers, which are the ones with the lowest potential energy. This is crucial as the molecule's shape influences its physical properties and biological activity. For instance, in a study of derivatives of γ-hydroxybutyric acid (a related compound), molecular modeling was instrumental in defining a pharmacophore model for anticonvulsant activity, highlighting the importance of the molecule's three-dimensional structure. nih.gov The identification of stable conformations is often the first step in more complex computational studies. acs.org

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure and energy of a molecule compared to classical molecular mechanics. These methods are based on solving the Schrödinger equation for the molecule. daffodilvarsity.edu.bd

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.orgscispace.com DFT has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgaimspress.com

For this compound, DFT calculations can be used to determine its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. researchgate.netresearchgate.net

DFT can also be used to calculate the vibrational frequencies of this compound. The calculated vibrational spectrum can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. daffodilvarsity.edu.bd These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. arxiv.org

Geometric optimization is a process used to find the atomic coordinates that correspond to the minimum energy of a molecule. arxiv.orgmdpi.com For this compound, ab initio methods can be employed to determine its most stable three-dimensional structure. arxiv.org This involves iteratively calculating the energy and forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. arxiv.org The accuracy of the optimized geometry depends on the level of theory and the basis set used in the calculation. mdpi.com

Energy minimization provides the total electronic energy of the optimized structure. This value is essential for comparing the relative stabilities of different isomers or conformers of this compound and for calculating reaction energies. Machine learning models are also being developed to predict molecular structures by bypassing the conventional energy optimization task. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jpsmu.eduarxiv.org By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for the reaction can be constructed.

For reactions involving this compound, computational methods can be used to:

Identify the transition state structures, which are the highest energy points along the reaction coordinate.

Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. sumitomo-chem.co.jp

Investigate the role of catalysts or different solvent environments on the reaction pathway.

For example, in the study of cycloaddition reactions, computational methods have been used to evaluate reaction profiles, including activation and reaction energies, for a vast number of reactant pairs. nih.gov Similarly, computational studies can elucidate the mechanism of enzymatic hydrolysis, such as the hydrolysis of the acetyl group in this compound. nih.gov Automated reaction path search methods combined with kinetics calculations can even be used to predict potential reactants for a given product. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchcommons.orgmdpi.com The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds. mdpi.com

A typical QSAR study involves the following steps:

Data Set: A series of structurally related molecules with measured biological activity is selected. mdpi.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include physicochemical properties, topological indices, and electronic parameters. mdpi.comnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.commdpi.comnih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques. mdpi.com

For derivatives of this compound, QSAR models could be developed to predict activities such as enzyme inhibition or receptor binding affinity. nih.govbiolscigroup.us

In Silico Approaches for Molecular Design and Property Prediction

In silico is a broad term that refers to computational studies, particularly in the context of drug discovery and development. nih.govjapsonline.com These approaches are used to design new molecules with desired properties and to predict their behavior before they are synthesized in the lab. nih.gov

For this compound and its derivatives, in silico methods can be employed for:

Virtual Screening: Docking simulations can be used to predict how these molecules might bind to the active site of a target protein. nih.govimrpress.com This can help identify potential drug candidates.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov This helps in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic or toxicological profiles.

De Novo Design: Algorithms can be used to design novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. nih.gov

The integration of various in silico tools, from quantum mechanics to machine learning, provides a powerful platform for the rational design of new molecules based on the scaffold of this compound for various applications. silicos-it.be

Biochemical and Metabolic Interrogations of Acetoxybutanoic Acid Analogues

Biosynthesis and Natural Occurrence

The presence of acetoxybutanoic acid and its analogues in the natural world, particularly within microbial metabolomes, provides insight into unique biosynthetic capabilities. These compounds, characterized by a butyric acid backbone with an acetoxy group substitution, are often products of specialized metabolic pathways.

Isolation from Microorganisms (e.g., Streptomyces coelicolor, fungi)

The investigation of microbial secondary metabolites has led to the identification of various acetoxy-containing compounds. While direct isolation of 2-acetoxybutanoic acid is not prominently documented, related structures have been identified, suggesting the enzymatic machinery for their formation exists in these organisms.

Streptomyces coelicolor , a model organism for studying antibiotic production, is known for its complex secondary metabolism. nih.gov Disruptions in the biosynthetic gene cluster for the antibiotic actinorhodin (B73869) in S. coelicolor A3(2) have resulted in the isolation of shunt products. researchgate.netnih.gov One such product is (S)-NHAB, or 1,4-naphthoquinone-8-hydroxy-3-[3(S)-acetoxy-butyric acid], which forms through a retro-Claisen type C-C bond cleavage of an actinorhodin biosynthetic intermediate. researchgate.net This discovery highlights the organism's capacity to synthesize acetoxybutyric acid moieties as part of a larger molecular scaffold.

Fungi are another rich source of diverse secondary metabolites. nih.gov For instance, research on the Iranian fungus Colpoma quercinum led to the isolation of novel tetramic acid derivatives, some of which incorporate an acetoxybutanoic acid moiety. nih.gov These findings underscore the potential for discovering novel acetoxy-containing compounds from underexplored fungal species. Additionally, various fungi are known to produce organic acids, including acetic acid, which could serve as a precursor for the acetoxy group in more complex molecules. nih.gov

Proposed Biogenetic Pathways for Acetoxy-Containing Natural Products

The biosynthesis of natural products containing an acetoxy group often involves the convergence of primary and secondary metabolic pathways. slideshare.netuobabylon.edu.iq The acetate (B1210297) pathway, a fundamental route in secondary metabolism, provides the acetyl-CoA units that can be incorporated as acetoxy groups. slideshare.netuobabylon.edu.iq

In the case of (S)-NHAB from Streptomyces coelicolor, feeding experiments with isotopically labeled acetates have confirmed its origin from a single octaketide chain. researchgate.net This indicates that the entire carbon skeleton, including the acetoxybutyric acid side chain, is derived from the polyketide pathway. Polyketide synthases (PKSs) are large, multi-domain enzymes that assemble complex carbon chains from simple acyl-CoA precursors. rsc.org The formation of the acetoxy group itself likely occurs through a post-PKS modification, where an acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the butyric acid side chain.

For acetoxy-containing compounds found in fungi, similar polyketide or fatty acid synthase pathways are likely involved in constructing the carbon backbone. mdpi.com The introduction of the acetoxy group would again be catalyzed by specific acetyltransferases. The diversity of these natural products suggests a wide array of biosynthetic enzymes with varying substrate specificities. rsc.orgbeilstein-journals.org

Enzymatic Transformations and Biocatalysis

The enzymatic processes involved in the synthesis and modification of acetoxybutanoic acid and its analogues are of significant interest for their potential applications in biocatalysis and synthetic biology.

Role of Acetohydroxy Acid Synthetase in Related Metabolic Pathways (e.g., plant metabolism)

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, fungi, and microorganisms. nih.govwikipedia.orgresearchgate.net This enzyme is not directly involved in the synthesis of this compound, but it catalyzes a related and fundamental reaction.

AHAS catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, a precursor to valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor to isoleucine. nih.govmdpi.com The term "aceto" in these intermediates refers to the acetyl group attached to the hydroxyl or lactate/butyrate moiety, which is structurally analogous to the acetoxy group in this compound.

The study of AHAS provides a model for understanding the enzymatic logic of combining acetyl groups with α-hydroxy acids. While AHAS uses pyruvate and α-ketobutyrate as substrates, it is conceivable that other enzymes, perhaps with broader substrate specificity or from different evolutionary lineages, could catalyze the acetylation of a pre-existing hydroxybutanoic acid molecule to form this compound.

Biotransformation Studies in Non-Human Systems (e.g., microbial degradation)

The microbial world possesses a vast and diverse catabolic potential, capable of degrading a wide array of organic compounds. Biotransformation studies in non-human systems, particularly with microorganisms, can reveal the enzymatic pathways for the breakdown of compounds like this compound.

While specific studies on the microbial degradation of this compound are not extensively reported, the degradation of related compounds offers valuable insights. For instance, the biodegradation of mercaptocarboxylic acids and their esters has been systematically investigated. nih.gov These studies show that compounds with both a carboxylic acid and another functional group can be readily biodegraded by microorganisms. nih.gov The initial steps in the degradation of this compound would likely involve the hydrolysis of the ester bond by an esterase, yielding acetic acid and 2-hydroxybutanoic acid. Both of these products are readily metabolized by many microorganisms.

Furthermore, studies on the microbial degradation of more complex molecules, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), demonstrate the stepwise enzymatic breakdown of substituted organic acids. nih.gov These pathways often involve initial modifications of the side chains, followed by cleavage of the core structure. nih.gov This provides a framework for predicting the microbial degradation of this compound, which would likely be initiated by esterase activity.

Degradation Pathways in Biological and Environmental Systems

The fate of this compound in biological and environmental systems is largely dictated by its chemical structure, specifically the presence of an ester linkage and a carboxylic acid group.

In biological systems, the primary degradation pathway is expected to be enzymatic hydrolysis. Esterases, a ubiquitous class of enzymes, would catalyze the cleavage of the acetoxy group, releasing acetic acid and 2-hydroxybutanoic acid. Acetic acid is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov 2-Hydroxybutanoic acid can be oxidized to 2-oxobutanoic acid (α-ketobutyrate), another key metabolic intermediate that can be further metabolized through various pathways, including the TCA cycle.

In environmental systems, both biotic and abiotic processes can contribute to the degradation of this compound. Abiotic hydrolysis of the ester bond can occur, particularly under acidic or alkaline conditions, although this is generally slower than enzymatic hydrolysis. libretexts.org The primary route of environmental degradation is expected to be microbial biodegradation. libretexts.org A wide range of soil and aquatic microorganisms possess the necessary esterases and oxidoreductases to mineralize this compound to carbon dioxide and water. The degradation of related compounds, such as various esters and organic acids, has been shown to proceed readily in the environment. nih.goviastate.edu

Microbial Degradation (e.g., lignin (B12514952) degradation products)

The microbial breakdown of complex biopolymers such as lignin is a critical component of global carbon cycling and has significant biotechnological potential. During this process, a variety of low-molecular-weight compounds are released. Research into the bacterial degradation of kraft lignin, a byproduct of the papermaking industry, has identified a close analogue of this compound as a metabolic product.

Specifically, studies on the degradation of kraft lignin by a bacterial strain identified as Bacillus sp. ITRC S8, isolated from pulp and paper mill sludge, revealed the formation of 3-acetoxybutyric acid. nih.gov This bacterium demonstrated the ability to decolorize and degrade kraft lignin in the presence of co-substrates like glucose and peptone. The degradation process results in the biochemical modification of the complex lignin polymer into smaller, more manageable monomeric units.

Gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products from kraft lignin by Bacillus sp. ITRC S8 confirmed the presence of 3-acetoxybutyric acid among other acidic and aromatic compounds. nih.gov The formation of these various acids leads to a decrease in the pH of the culture medium. The presence of 3-acetoxybutyric acid indicates the cleavage of ester and ether linkages within the lignin structure by the enzymatic machinery of the bacterium.

The following table summarizes the key findings related to the microbial degradation of kraft lignin by Bacillus sp. ITRC S8, leading to the production of 3-acetoxybutyric acid.

Table 1: Microbial Degradation of Kraft Lignin by Bacillus sp. ITRC S8

| Parameter | Finding | Reference |

| Microorganism | Bacillus sp. ITRC S8 | nih.gov |

| Substrate | Kraft Lignin (KL) | nih.gov |

| Identified Degradation Product | 3-Acetoxybutyric acid | nih.gov |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Other Degradation Products | Acetic acid, propanoic acid, butanoic acid, etc. | nih.gov |

Metabolic Fates as Intermediates in Biochemical Cycles (excluding clinical human metabolism)

While direct evidence for this compound as a central intermediate in primary microbial biochemical cycles is not extensively documented, the metabolic fate of its structural analogue, 3-acetoxybutyric acid, can be inferred based on established microbial metabolic pathways for related compounds. The metabolism of 3-acetoxybutyric acid in a microorganism would likely commence with its hydrolysis.

An initial enzymatic step, likely catalyzed by a non-specific esterase, would cleave the ester bond of 3-acetoxybutyric acid. google.com This hydrolysis reaction would yield two simpler molecules: acetate and (R)-3-hydroxybutyrate. Both of these products are well-known metabolites with established roles in bacterial metabolism.

Metabolic Fate of Acetate: Acetate is a key node in microbial metabolism. It can be activated to acetyl-CoA, a central molecule that feeds into the Tricarboxylic Acid (TCA) cycle for energy generation through cellular respiration. wikipedia.orgnih.gov Alternatively, acetyl-CoA can be utilized in various biosynthetic pathways, including the synthesis of fatty acids and amino acids. researchgate.netnih.gov

Metabolic Fate of (R)-3-Hydroxybutyrate: In many bacteria, (R)-3-hydroxybutyrate is a primary precursor for the synthesis of poly-3-hydroxybutyrate (PHB). nih.govnih.gov PHB is a common intracellular carbon and energy storage polymer, accumulated under conditions of nutrient limitation when a carbon source is in excess. nih.govasm.org The bacterium can later depolymerize PHB to release (R)-3-hydroxybutyrate, which is then converted back to acetyl-CoA to be used for energy or biosynthesis when external carbon sources are scarce. asm.org

Therefore, 3-acetoxybutyric acid, as a degradation product, would likely be channeled into central metabolic pathways after its initial hydrolysis, serving as a source of both carbon and energy for the microorganism. This metabolic route underscores the ability of some bacteria to utilize complex organic molecules derived from the breakdown of biopolymers like lignin.

The plausible metabolic pathway is summarized in the table below.

Table 2: Plausible Metabolic Fate of 3-Acetoxybutyric Acid in Bacteria

| Step | Reaction | Intermediate(s) | Subsequent Metabolic Pathway(s) | Reference(s) |

| 1 | Hydrolysis | Acetate and (R)-3-Hydroxybutyrate | - | google.com |

| 2a | Activation of Acetate | Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle, Fatty Acid Biosynthesis | wikipedia.orgnih.gov |

| 2b | Conversion of (R)-3-Hydroxybutyrate | (R)-3-hydroxybutyryl-CoA | Poly-3-hydroxybutyrate (PHB) Synthesis | nih.govnih.gov |

Applications in Organic Synthesis and Chemical Research

Role as a Chiral Building Block in Complex Molecule Construction

2-Acetoxybutanoic acid is a valuable chiral building block in the field of organic synthesis, particularly for constructing complex molecules. Chiral building blocks are essential intermediates in the creation of natural products and pharmaceuticals. The stereocenter at the C2 position of this compound makes it a useful starting material for introducing chirality into a target molecule, which is crucial since most biological targets are chiral and require a specific stereoisomer for effective interaction.

A notable application of (2R)-2-acetoxybutanoic acid is in the synthesis of the anticoagulant drug BAY2433334. In this process, it is prepared from D-2-aminobutyric acid and subsequently used in a condensation reaction. mdpi.com This highlights its utility in creating intricate, biologically active compounds where precise stereochemistry is paramount for therapeutic efficacy. mdpi.com

The versatility of chiral carboxylic acids like this compound stems from their ability to undergo various transformations while retaining the crucial stereochemical information. sci-hub.st They can be employed in reactions such as esterification, amidation, and reduction, allowing for the elongation and functionalization of the carbon chain to build up more complex molecular architectures. smolecule.com

The table below illustrates the key reactions where this compound serves as a chiral precursor:

| Reaction Type | Reagents | Product Type | Application Example |

| Amide Coupling | 4-amino-2-fluorobenzene-1-carboxamide, Pyridine (B92270), 1-propyl phosphoric anhydride (B1165640) | Chiral Amide | Synthesis of an intermediate for BAY2433334 mdpi.com |

| Acid Chloride Formation | Oxalyl chloride | Chiral Acid Chloride | Intermediate for further coupling reactions google.com |

| Esterification | Alcohols | Chiral Ester | General synthetic utility smolecule.com |

Precursor in the Synthesis of Biologically Active Scaffolds and Chemical Probes

This compound serves as a precursor in the synthesis of various biologically active scaffolds and chemical probes. These probes are instrumental in chemical biology for studying and identifying protein targets. euroscholars.eu

One significant application is in the synthesis of Palbociclib, a medication used for the treatment of certain types of breast cancer. A patented synthetic route utilizes this compound methyl ester in a one-pot cyclization reaction to form a key skeletal component of the drug. google.com Another example is its use in the synthesis of Idelalisib, where DL-2-acetoxybutanoic acid is converted to its acid chloride and then reacted with other intermediates. google.com

Furthermore, derivatives of this compound have been investigated for their anticonvulsant properties. mdpi.comnih.gov Studies on related α-hydroxyamides and oxathiazolidine-4-one-2,2-dioxides have shown promising anticonvulsant activity in animal models. nih.gov

The development of chemical probes often involves modular synthesis, where building blocks are linked together to create a diverse library of compounds for screening. frontiersin.org The carboxylic acid and ester functionalities of this compound make it suitable for incorporation into such modular approaches, for instance, through hydrazone-based linking chemistry. frontiersin.org

The following table summarizes examples of biologically active compounds and probes derived from this compound:

| Compound/Probe Type | Target/Application | Synthetic Role of this compound |

| Palbociclib | CDK4/6 inhibitor (cancer treatment) | Precursor for the pyrimidine (B1678525) core structure google.com |

| Idelalisib | PI3Kδ inhibitor (cancer treatment) | Starting material for a key intermediate google.com |

| Anticonvulsant Agents | Treatment of seizures | Part of the core structure of active compounds mdpi.comnih.gov |

| Chemical Probes | Target identification and validation | A versatile building block for modular probe synthesis euroscholars.eufrontiersin.org |

Use in Mechanistic Organic Chemistry to Understand Ester and Carboxylic Acid Reactivity

This compound and its analogs serve as model compounds in mechanistic organic chemistry to elucidate the reactivity of esters and carboxylic acids. The presence of both an ester and a carboxylic acid group within the same molecule allows for the study of their intramolecular interactions and relative reactivities under various conditions.

Hydrolysis of the ester group in this compound can be catalyzed by acids or bases, a fundamental reaction in organic chemistry. Studying the kinetics and mechanism of this hydrolysis provides insights into the electronic and steric effects of the adjacent carboxylic acid group.

Furthermore, the reactivity of the carboxylic acid group, for instance, in esterification or amidation reactions, can be influenced by the neighboring acetoxy group. Understanding these interactions is crucial for predicting and controlling the outcomes of chemical reactions involving multifunctional molecules.

In the context of atmospheric chemistry, the oxidation of related compounds like cyclobutyl methyl ketone, a structural analog of pinonic acid, has been studied to understand the formation of secondary organic aerosols. semanticscholar.org These studies on model compounds provide valuable information on reaction mechanisms, such as radical-initiated oxidation, which can be extrapolated to more complex systems. semanticscholar.org The formation of various organic acids from the oxidation of cyclobutyl methyl ketone suggests that similar pathways may be involved in the atmospheric degradation of compounds containing the acetoxy and carboxylic acid functionalities. semanticscholar.org

Development of Novel Derivatives for Structure-Function Exploration

For example, in the development of anticonvulsant agents, various N-substituted derivatives of related amino acids have been synthesized and evaluated. semanticscholar.org It was found that specific substitutions, such as an N-benzyl-2-acetamidopropionamide, were crucial for high anticonvulsant activity, while replacing the acetamido group with other functionalities led to diminished activity. semanticscholar.org

The synthesis of juglomycin derivatives, a class of natural products with potential biological activities, has involved intermediates structurally related to this compound. acs.org The strategic modification of these intermediates allows for the creation of a library of juglomycin analogs for biological screening. acs.org

The concept of "privileged scaffolds" is relevant here, where a core molecular structure is systematically decorated with different functional groups to generate a library of compounds for drug discovery. nih.gov this compound, with its inherent chirality and multiple functional groups, can serve as a starting point for the creation of such libraries targeting a wide range of biological targets.

The table below provides examples of structural modifications of this compound and their impact on function:

| Structural Modification | Resulting Derivative Class | Impact on Function |

| Variation of the N-acyl group | N-Acyl Amino Acid Derivatives | Modulates anticonvulsant activity semanticscholar.org |

| Incorporation into a polycyclic system | Juglomycin Analogs | Exploration of novel biological activities acs.org |

| Conversion to amides and other functional groups | Diverse small molecule libraries | Discovery of new leads for drug development nih.gov |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes